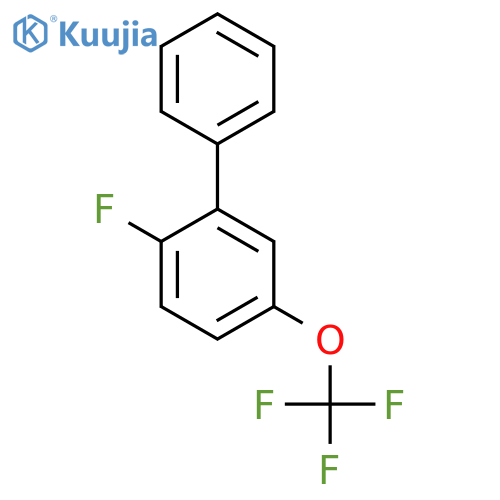

Cas no 1214354-13-8 (2-Fluoro-5-(trifluoromethoxy)biphenyl)

2-Fluoro-5-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-5-(trifluoromethoxy)biphenyl

- 2-Fluoro-5-(trifluoromethoxy)biphenyl

-

- インチ: 1S/C13H8F4O/c14-12-7-6-10(18-13(15,16)17)8-11(12)9-4-2-1-3-5-9/h1-8H

- InChIKey: OHAPJEVTNGZQDA-UHFFFAOYSA-N

- SMILES: FC1=CC=C(C=C1C1C=CC=CC=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 260

- トポロジー分子極性表面積: 9.2

- XLogP3: 4.8

2-Fluoro-5-(trifluoromethoxy)biphenyl Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003031-1g |

2-Fluoro-5-(trifluoromethoxy)biphenyl |

1214354-13-8 | 97% | 1g |

$1534.70 | 2023-09-04 | |

| Alichem | A011003031-250mg |

2-Fluoro-5-(trifluoromethoxy)biphenyl |

1214354-13-8 | 97% | 250mg |

$470.40 | 2023-09-04 | |

| Alichem | A011003031-500mg |

2-Fluoro-5-(trifluoromethoxy)biphenyl |

1214354-13-8 | 97% | 500mg |

$790.55 | 2023-09-04 |

2-Fluoro-5-(trifluoromethoxy)biphenyl 関連文献

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

2-Fluoro-5-(trifluoromethoxy)biphenylに関する追加情報

Research Briefing on 1214354-13-8 and 2-Fluoro-5-(trifluoromethoxy)biphenyl in Chemical Biology and Pharmaceutical Applications

The compound with the CAS number 1214354-13-8 and the chemical name 2-Fluoro-5-(trifluoromethoxy)biphenyl has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound belongs to the biphenyl class, which is known for its versatility in drug discovery and material science due to its unique physicochemical properties.

Recent studies have highlighted the role of 2-Fluoro-5-(trifluoromethoxy)biphenyl as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Its structural features, including the fluorine and trifluoromethoxy substituents, contribute to enhanced metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry. Researchers have employed advanced synthetic methodologies, such as Suzuki-Miyaura cross-coupling, to efficiently produce this compound with high purity and yield.

In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 2-Fluoro-5-(trifluoromethoxy)biphenyl exhibit promising activity against a range of targets, including inflammatory mediators and oncogenic proteins. For instance, one study reported its efficacy in modulating the NF-κB pathway, suggesting potential applications in treating inflammatory diseases. Another investigation explored its role as a building block for PROTACs (Proteolysis Targeting Chimeras), highlighting its utility in targeted protein degradation strategies.

Further research has also delved into the pharmacokinetic and toxicological profiles of this compound. Early-stage animal models indicate favorable absorption and distribution properties, with minimal off-target effects. However, comprehensive toxicology studies are still underway to fully assess its safety profile. These findings underscore the compound's potential as a lead candidate for further drug development, particularly in oncology and immunology.

In conclusion, 2-Fluoro-5-(trifluoromethoxy)biphenyl (1214354-13-8) represents a promising chemical entity with broad applicability in pharmaceutical research. Its synthetic accessibility, coupled with its diverse biological activities, positions it as a valuable tool for drug discovery. Future studies should focus on optimizing its derivatives for enhanced potency and selectivity, as well as advancing preclinical evaluations to translate these findings into therapeutic applications.

1214354-13-8 (2-Fluoro-5-(trifluoromethoxy)biphenyl) Related Products

- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)

- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)

- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)

- 1797349-71-3((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone)

- 380346-04-3(1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)

- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)

- 1824644-99-6(Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)

- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)

- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

- 956101-01-2(3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)